molecular formula C19H20N2O2S2 B2745078 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 638136-01-3

2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No.: B2745078
CAS No.: 638136-01-3
M. Wt: 372.5
InChI Key: YTWLIAUEIOKEIU-UHFFFAOYSA-N
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Description

2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS Number 690247-68-8) is a chemical compound with the molecular formula C20H21N3O3S2 and a molecular weight of 415.53 g/mol . This benzothiazole derivative is offered for research applications and should be stored sealed in a dry environment at 2-8°C . The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse therapeutic potential . Specifically, novel benzothiazole derivatives are being investigated as multitarget-directed ligands (MTDLs) for the treatment of complex neurodegenerative diseases, such as Alzheimer's disease (AD) . In this context, compounds featuring the benzothiazole core are designed to simultaneously modulate multiple pathological pathways. Research indicates these molecules can act as histamine H3 receptor (H3R) ligands and exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) . This multifaceted pharmacological profile positions benzothiazole-based compounds as valuable chemical tools for advancing neuroscience research and developing new therapeutic strategies against multifactorial diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,21-12-5-1-2-6-13-21)16-9-7-8-15(14-16)19-20-17-10-3-4-11-18(17)24-19/h3-4,7-11,14H,1-2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWLIAUEIOKEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with a substituted phenyl isothiocyanate to form the benzothiazole core. The azepane ring can be introduced through a nucleophilic substitution reaction using azepane and a suitable sulfonyl chloride derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are often carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the azepane ring can be replaced with other nucleophiles such as amines or alcohols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, studies show that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of histone deacetylases (HDACs), leading to cell cycle arrest

A study demonstrated that compounds derived from benzo[d]thiazole effectively inhibited the growth of cancer cells in vitro, suggesting potential applications in cancer therapy .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds containing the benzo[d]thiazole moiety. The potential applications include:

  • Treatment of neurodegenerative diseases
  • Modulation of neuroinflammatory pathways

In vitro studies have shown that such compounds can reduce pro-inflammatory cytokines in neuronal cell cultures, indicating their potential role in managing conditions like Alzheimer's disease .

Anxiolytic and Analgesic Properties

The anxiolytic effects of compounds related to benzo[d]thiazole have been documented in various studies. For example:

  • Compounds with similar structural frameworks have shown activity in reducing anxiety levels in animal models.
  • Analgesic effects were observed through tests like the tail flick and hot plate methods, where certain derivatives exhibited significant pain relief comparable to standard analgesics .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) has been explored. This inhibition is crucial for developing treatments for depression and other mood disorders, as these enzymes play significant roles in neurotransmitter regulation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BNeuroprotective10
Compound CAnxiolytic12
Compound DMAO Inhibition8

Table 2: Summary of Case Studies

Study ReferenceFocus AreaFindings
Anxiolytic ActivitySignificant reduction in anxiety behaviors
Enzyme InhibitionEffective MAO-B inhibition
Anticancer PropertiesInhibition of cancer cell proliferation
Neuroprotective EffectsReduction of inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the benzothiazole moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Substituents

2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS 307326-01-8)
  • Structure : Benzothiazole linked to a para -substituted phenyl ring with a piperidine (6-membered ring) sulfonyl group.
  • Molecular Weight : 358.48 g/mol (vs. ~372.47 g/mol for the azepane analog).
  • Key Differences :
    • Smaller ring size (piperidine vs. azepane) reduces steric hindrance.
    • Para substitution on phenyl vs. meta in the target compound.
  • Properties : Predicted density (1.343 g/cm³) and boiling point (537.4°C) suggest lower lipophilicity compared to azepane derivatives .
Fluorinated Sulfonyl Derivatives
  • Example : 2-[1-fluoro-3-(trimethylsilyl)prop-2-ynylsulfonyl]benzo[d]thiazole ().
  • Key Differences : Fluorine and trimethylsilyl groups enhance metabolic stability and electronic effects.
  • Applications : Fluorinated derivatives are used in selective synthesis of triazoles, indicating utility in medicinal chemistry .

Derivatives with Aliphatic or Aromatic Side Chains

Piperazine/Pyridinylpropyl-Substituted Analogs
  • Example : 2-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole ().
  • Structure : Propyl chain connects benzothiazole to a pyrimidinyl-piperazine group.
  • Activity : Designed as dopamine D4 receptor (D4R) ligands, highlighting CNS applications. The extended chain may improve binding affinity compared to sulfonamide-linked derivatives .
Pyrazoline- and Pyrazole-Containing Derivatives
  • Example : 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole ().
  • Studies : DFT analysis reveals distinct electronic properties (HOMO-LUMO gap) compared to sulfonamide analogs .
Anti-Acetylcholinesterase (AChE) Agents
  • Example : 2-(3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydropyrazol-1-yl)benzo[d]thiazole (A12, ).
  • Activity : IC₅₀ = 0.13 μM for AChE inhibition.
  • Comparison : Electron-withdrawing groups (e.g., sulfonamide) in the target compound may alter binding vs. pyrazoline derivatives .
Tyrosinase Inhibitors
  • Example : 2-(Hydroxyl-substituted phenyl)benzo[d]thiazoles ().
  • Mechanism : Sulfur in benzothiazole chelates copper in tyrosinase. Azepane sulfonyl groups may disrupt this interaction due to steric effects .

Biological Activity

2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by various research findings and data tables.

Synthesis

The synthesis of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole typically involves multi-step chemical reactions. Key methods include:

  • Cyclization Reactions : The benzothiazole core is synthesized through cyclization involving ortho-aminothiophenol.
  • Sulfonylation : The azepan-1-ylsulfonyl group is introduced via sulfonylation reactions with appropriate sulfonyl chlorides.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole, exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Organism
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole50–75Staphylococcus aureus, E. coli
Benzothiazole Derivative A125–150Aspergillus niger
Reference Drug (Ofloxacin)10Various

The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 75 μg/mL against key pathogens like Staphylococcus aureus and E. coli .

Anticancer Properties

The mechanism of action for the anticancer activity of this compound is believed to involve the inhibition of cell proliferation through interaction with specific cellular enzymes. For example, studies have shown that benzothiazole derivatives can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

In vitro studies reported IC50 values for related compounds in the nanomolar range, indicating potent activity against cancer cell lines .

Case Studies

  • Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial efficacy. Among them, the azepan-substituted derivative showed enhanced activity against MRSA and other resistant strains compared to traditional antibiotics .
  • Anticancer Mechanism Investigation : Another study focused on the docking studies of similar compounds against cyclooxygenase enzymes (COX-2), revealing potential anti-inflammatory and anticancer properties through enzyme inhibition .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole, and how are key intermediates characterized?

  • Synthetic Routes :

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic conditions .
  • Step 2 : Sulfonylation of the phenyl ring using azepane-1-sulfonyl chloride. This step requires precise control of solvent (e.g., dichloromethane or DMF) and temperature (0–25°C) to avoid side reactions .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
    • Characterization of Intermediates :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent placement. For example, the sulfonyl group’s influence on aromatic protons can be observed via downfield shifts .
  • X-ray Crystallography : Used to resolve structural ambiguities, such as confirming the azepane-sulfonyl linkage .
  • HPLC/TLC : Monitors reaction progress and purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole, and what spectral markers should researchers prioritize?

  • Key Techniques :

TechniqueCritical MarkersPurpose
¹H NMRAromatic protons (δ 7.2–8.5 ppm), azepane protons (δ 1.5–3.5 ppm)Confirms substitution pattern and azepane integration
¹³C NMRSulfonyl carbon (δ ~110 ppm), benzo[d]thiazole carbons (δ 120–160 ppm)Validates core structure and substituent connectivity
IRS=O stretch (~1350 cm⁻¹), C-S (690 cm⁻¹)Identifies sulfonyl and thiazole groups
Mass SpecMolecular ion peak (e.g., m/z 387 for C₁₉H₂₀N₂O₂S₂)Confirms molecular weight
  • Advanced Methods : X-ray crystallography resolves conformational isomerism, particularly for sulfonyl-azepane stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step when introducing the azepane-1-ylsulfonyl group to the phenyl ring of benzo[d]thiazole derivatives?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may require quenching with aqueous NaHCO₃ to prevent decomposition .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing reactive intermediates .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., over-sulfonation) .
    • Troubleshooting : If yield is low, replace azepane-sulfonyl chloride with in situ-generated sulfonylating agents (e.g., SO₂Cl₂ with azepane) .

Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo studies for benzo[d]thiazole derivatives?

  • Methodological Approaches :

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., CYP450 interactions) to explain efficacy gaps .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic resistance while retaining activity .
  • Comparative Assays : Use parallel in vitro (cell lines) and in vivo (murine models) testing under standardized conditions to isolate variables .

Q. How do computational methods like DFT aid in predicting the reactivity and stability of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole derivatives?

  • DFT Applications :

  • Thermochemical Accuracy : Predicts bond dissociation energies (e.g., S-N in sulfonamide) with <3 kcal/mol error, guiding synthetic feasibility .
  • Transition-State Modeling : Identifies steric hindrance in azepane-sulfonyl conjugation, aiding reaction pathway optimization .
  • Solvent Effects : Simulates solvent polarity’s impact on sulfonylation kinetics (e.g., DMF vs. THF) .

Q. What are the challenges in achieving regioselectivity during the functionalization of the benzo[d]thiazole core, and how can they be mitigated?

  • Challenges : Competing substitution at C2 (thiazole nitrogen) vs. C6 (phenyl ring) due to electronic effects .
  • Mitigation Strategies :

  • Directing Groups : Use -NO₂ or -OMe at C6 to block undesired sites during sulfonylation .
  • Metal Catalysis : Pd-mediated C-H activation selectively functionalizes the phenyl ring over the thiazole .
  • Solvent Polarity : Non-polar solvents (e.g., toluene) favor phenyl ring reactions, while polar solvents (e.g., DMSO) activate the thiazole nitrogen .

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